5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name for AICAR/ZMP is 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxamide , reflecting its β-D-ribofuranosyl configuration and 5′-monophosphate group. The compound’s molecular formula is C₉H₁₅N₄O₈P , with a molecular weight of 338.21 g/mol . Key synonyms include AICAR monophosphate , ZMP , and NSC 283955 , though the latter is less commonly used in contemporary literature.
AICAR/ZMP exhibits no known stereoisomers due to its fixed β-D-ribofuranosyl configuration, but its imidazole ring permits tautomerism (discussed in Section 1.4). The phosphoribosyl moiety ensures solubility in aqueous media (≥10 mg/mL in water), as evidenced by its pharmacological applications.
Table 1: Chemical Identity of AICAR/ZMP
X-ray Crystallography and NMR-Based Structural Elucidation
Although X-ray crystallography data for AICAR/ZMP itself are scarce, studies on its enzymatic interactions provide indirect structural insights. For example, AICAR/ZMP serves as a substrate for AICAR transformylase/IMP cyclohydrolase (ATIC) , a bifunctional enzyme in Cryptococcus neoformans. Structural analyses of ATIC’s active site reveal hydrogen bonding between ZMP’s amino group and conserved aspartate residues (e.g., Asp144).
NMR spectroscopy offers direct evidence of AICAR/ZMP’s structure. The ¹H NMR spectrum (400 MHz, D₂O) shows distinct resonances:
- H1' (ribose anomeric proton): δ 5.90 (d, J = 4.8 Hz)
- H4 (imidazole): δ 8.12 (s)
- H5 (imidazole): δ 7.45 (s)
- Ribose protons (H2'–H5'): δ 4.10–4.50 (m).
The ¹³C NMR spectrum further confirms the ribofuranosyl linkage, with C1' at δ 88.5 ppm and C4' (phosphorylated) at δ 73.2 ppm.
Spectroscopic Profiles: UV-Vis, IR, and Mass Spectral Signatures
UV-Vis Spectroscopy : AICAR/ZMP exhibits a λₘₐₓ at 267 nm (ε = 8,200 M⁻¹cm⁻¹) in neutral aqueous solutions, attributed to the conjugated imidazole-carboxamide system. Acidic conditions (pH < 3) shift λₘₐₓ to 274 nm due to protonation of the imidazole ring.
Infrared Spectroscopy : Key IR absorptions include:
- N-H stretch : 3350 cm⁻¹ (amino group)
- P=O stretch : 1240 cm⁻¹ (phosphate moiety)
- C=O stretch : 1680 cm⁻¹ (carboxamide).
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 337.08 (calculated: 337.06). Collision-induced dissociation (CID) fragments include m/z 259.05 (loss of H₃PO₄) and m/z 139.02 (imidazole-carboxamide moiety).
Comparative Analysis of Tautomeric Forms and Protonation States
AICAR/ZMP exists in equilibrium between amino-imidazole and imino-imidazole tautomers (Fig. 1). The amino form dominates in neutral aqueous solutions (≥90%), as evidenced by upfield ¹H NMR shifts (H4: δ 8.12 vs. δ 7.45 for H5). Protonation at N3 of the imidazole ring occurs below pH 4, stabilizing the imino tautomer and altering spectroscopic properties.
Table 2: Tautomeric and Protonation Properties
| Property | Amino Tautomer | Imino Tautomer |
|---|---|---|
| Dominant pH Range | 5–9 | <4 |
| ¹H NMR (H4) | δ 8.12 | δ 7.98 |
| λₘₐₓ (UV-Vis) | 267 nm | 274 nm |
| Biological Relevance | AMPK activation | Enzyme inhibition |
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-5-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)13(2-12-7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYDDOATBNVEES-UUOKFMHZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N4O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Functionalization and Bis-Phosphorylation
The inosine precursor 2 (0.7 mmol/g loading) undergoes bis-phosphorylation using either bis-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite or bis-trimethylsilylethoxy-N,N'-diisopropylphosphoramidite. The latter reagent, with TMSEt protecting groups, proved superior due to its compatibility with subsequent basic conditions. Treatment with tetrazole and t-butyl hydroperoxide yielded phosphotriester-functionalized resin 3b with 92% efficiency.
Table 1: Bis-Phosphorylation Reaction Outcomes
| Reagent | Protecting Group | Yield (%) | Compatibility with Alkaline Hydrolysis |
|---|---|---|---|
| Bis-(2-cyanoethyl)-amidite | 2-cyanoethyl | 90 | Low (side reactions observed) |
| Bis-TMSEt-amidite | TMSEt | 92 | High (stable under basic conditions) |
Alkaline Hydrolysis and Purine Ring Degradation
Resin 3b was treated with 5 M NaOH in ethanol at reflux to cleave the 2',3'-benzylidene group and degrade the purine ring, yielding the AICAR diphosphate intermediate 6 . This step achieved a 69% yield, attributed to the electron-withdrawing effect of the 5'-phosphate, which stabilizes the intermediate against premature hydrolysis. Acidic cleavage (2% TFA in DCM) released ZMP derivative 6 from the resin, as confirmed by P-NMR (δ 1.85 and 1.71 ppm for phosphomonoesters).
Alkaline Hydrolysis of Protected Inosine Derivatives
Alternative routes focus on modifying inosine or nebularine analogs prior to ring degradation. For example, 6-chloronebularine 1 was converted to its 2',3'-O-isopropylidene derivative 2 , followed by fluorination at the 5'-position using TsF/TBAF. Although this method targeted 5'-fluoro-AICAR, the hydrolysis step (0.1 M NaOH) mirrors conditions used in ZMP synthesis, achieving 60% yield for the inosine intermediate 4 .
Key Optimization Insight :
-
Electron-withdrawing groups (e.g., chlorine at C6) prevent undesired cyclization during fluorination.
-
Prolonged alkaline treatment (>5 h) ensures complete purine ring degradation but risks phosphate group hydrolysis.
Enzymatic and Biological Phosphorylation Pathways
While chemical synthesis dominates ZMP production, enzymatic phosphorylation of AICAR (5-aminoimidazole-4-carboxamide riboside) by cellular kinases represents a biological route. Corton et al. demonstrated that AICAR uptake into hepatocytes results in intracellular phosphorylation to ZMP, activating AMPK. Although this method is less controllable for bulk synthesis, it underscores ZMP’s role in metabolic regulation.
Challenges and Methodological Innovations
Cyclization and Pyrophosphate Bond Formation
Attempts to cyclize ZMP derivative 6 using EDC or DCC failed, producing complex mixtures. Successful cyclization (20% yield) required 1,1'-carbonyldiimidazole (CDI), highlighting the sensitivity of pyrophosphate bond formation to reagent choice.
Protecting Group Strategy
The TMSEt group’s resilience under basic conditions (vs. cyanoethyl) emerged as critical for high yields. Cyanoethyl-protected intermediates 3a suffered from charge repulsion during hydrolysis, reducing efficiency.
Spectroscopic and Analytical Validation
ZMP and intermediates were characterized by:
-
H-NMR : Distinct ribose proton signals (δ 3.5–5.5 ppm) and imidazole resonances (δ 7.8–8.2 ppm).
-
UV-Vis : λ<sub>max</sub> at 265 nm, consistent with conjugated imidazole-carboxamide systems.
-
Mass Spectrometry : ESI-MS confirmed [M-H]<sup>−</sup> at m/z 337.06 for ZMP (calc. 338.0627).
Table 2: Key Physicochemical Properties of ZMP
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate undergoes various types of reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include various derivatives of 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate, which can have different biological activities and properties.
Scientific Research Applications
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate (AICAR monophosphate) is a monophosphorylated derivative that causes accumulation of 5-aminoimidazole-4-carboxamide ribonucleoside (ZMP) and activation of AMP-activated protein kinase (AMPK) in cells . AICAR monophosphate is a natural metabolic intermediate of purine biosynthesis present in all organisms .
Scientific Research Applications
AICAR monophosphate has roles in treating metabolic diseases and anti-inflammatory applications . Research also shows that it enhances endurance and has anti-proliferative effects .
Metabolic Diseases
- Type 2 Diabetes AICAR is important in the treatment of metabolic diseases such as type 2 diabetes .
- AMPK Activation AICAR is a widely used pharmacological modulator of AMPK activity . It increases hepatic nucleotide monophosphate (NMP) levels and activates AMPK .
Anti-inflammatory Applications
- Pro-inflammatory Cytokines AICAR inhibits expression of pro-inflammatory cytokines (tumor necrosis factor α, interleukin-1β, and interleukin-6) and inducible nitric oxide synthase in primary rat astrocytes, microglia, and peritoneal macrophages .
- Anti-proliferative Effects Research demonstrates that AICAR has anti-proliferative effects, notably by inducing apoptosis of aneuploid cells .
Cancer Research
- Anti-Cancer AICAR can be utilized as a therapeutic drug to inhibit cancer, and AMPK can be a potential target for treatment of various cancers independent of the functional tumor suppressor gene, LKB .
- Cell Proliferation AICAR inhibits proliferation of various cancer cells due to arrest in S-phase accompanied with increased expression of p21, p27, and p53 proteins and inhibition of PI3K-Akt pathway .
Mechanism of Action
The mechanism of action of 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate involves its ability to stimulate the AMP-activated protein kinase (AMPK) activity . This activation leads to various downstream effects, including the regulation of glucose and lipid metabolism . It also interacts with transcription factors and other molecular targets to exert its effects .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- AICAR : Enhances endurance in mice (sedentary models) and induces apoptosis in aneuploid cancer cells .
- PF : Demonstrated dose-dependent AICAR accumulation in preclinical models, supporting its use in chemotherapy .
- Acadesine : Improved cardiac outcomes in ischemia models due to AMPK activation, but variable efficacy in humans due to pharmacokinetic limitations .
Biological Activity
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate, commonly known as AICAR, is a significant compound in the field of biochemistry and pharmacology. It serves as a natural metabolic intermediate in purine biosynthesis and has garnered attention for its diverse biological activities, particularly in metabolic regulation and potential therapeutic applications.
- Molecular Formula : C9H15N4O8P
- Molecular Weight : 338.21 g/mol
- CAS Number : 3031-94-5
- HPLC Purity : >95%
AICAR is characterized by its ability to influence cellular metabolism through the activation of AMP-activated protein kinase (AMPK), a critical regulator of energy homeostasis in cells.
AICAR is recognized primarily for its role as an AMPK activator. Upon entering cells, AICAR is phosphorylated to form ZMP (5-aminoimidazole-4-carboxamide ribonucleoside monophosphate), which mimics AMP and activates AMPK. This activation leads to various downstream effects, including:
- Increased glucose uptake in muscle cells.
- Enhanced fatty acid oxidation , contributing to improved metabolic profiles.
- Inhibition of protein synthesis , which may have implications for cancer therapy.
1. Metabolic Regulation
AICAR has been shown to play a pivotal role in metabolic diseases such as type 2 diabetes. It enhances insulin sensitivity and promotes glucose uptake in skeletal muscle, which can be beneficial for managing blood sugar levels.
2. Antiproliferative Effects
Research indicates that AICAR exhibits antiproliferative properties, particularly against aneuploid cells—cells with an abnormal number of chromosomes. It induces apoptosis (programmed cell death) in these cells, making it a candidate for cancer treatment strategies.
3. Endurance Enhancement
AICAR has been reported to increase endurance in sedentary mice, suggesting potential applications in sports medicine and physical performance enhancement. This effect is attributed to its ability to stimulate mitochondrial biogenesis and improve muscle oxidative capacity.
Case Studies and Research Findings
Several studies have explored the effects of AICAR on various biological systems:
Q & A
Q. What is the role of 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate in purine biosynthesis, and how can its metabolic flux be experimentally tracked?
- Answer: This compound is a conserved intermediate in the de novo purine biosynthesis pathway, specifically at the step preceding IMP (inosine monophosphate) formation. To track its flux, researchers employ isotopic labeling (e.g., ¹³C-glucose) combined with LC-MS metabolomics to quantify intermediates. Genetic mutants (e.g., yeast ade16/17Δ) can be used to block downstream steps, causing accumulation for easier detection . Additionally, enzymatic assays measuring activity of AICAR transformylase (ATIC) can validate its metabolic turnover .
Q. How is this compound utilized to study AMP-activated protein kinase (AMPK) signaling in metabolic regulation?
- Answer: The compound mimics low-energy states by activating AMPK, a master regulator of cellular energy homeostasis. Experimental protocols involve treating cells or tissues (e.g., skeletal muscle) with 0.1–2 mM doses for 30–120 minutes. AMPK activation is confirmed via phosphorylation of downstream targets (e.g., ACC1 at Ser79) using Western blotting. Controls should include AMPKα knockout models to distinguish AMPK-dependent effects . Parallel assays measuring glucose uptake (via 2-NBDG) or fatty acid oxidation (via ³H-palmitate) are recommended .
Q. What methodologies are recommended for detecting and quantifying this compound in biological samples?
- Answer:
- LC-MS/MS : Use reverse-phase chromatography with a C18 column and negative ionization mode. Quantify via MRM transitions (e.g., m/z 338 → 176 for AICAR) .
- Enzymatic assays : Couple with ATIC activity measurements, where AICAR depletion is monitored spectrophotometrically at 295 nm .
- Stable isotope dilution : Spike samples with ¹⁵N-labeled AICAR as an internal standard for precise quantification .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s anti-proliferative effects across cell types?
- Answer: Discrepancies often arise from differences in carbon source utilization (e.g., glucose vs. galactose) and nucleotide homeostasis. To resolve:
- Perform metabolite profiling (e.g., ATP/GTP levels via HPLC) under varying carbon conditions .
- Use genetic models (e.g., yeast apt1Δ mutants) to perturb purine salvage pathways and assess synthetic lethality with AICAR .
- Compare transcriptomic responses (RNA-seq) in aneuploid vs. diploid cells to identify AICAR-specific apoptotic triggers .
Q. What experimental strategies distinguish AMPK-dependent and AMPK-independent mechanisms of this compound action?
- Answer:
- Pharmacological inhibition : Co-treat with AMPK inhibitors (e.g., Compound C) and measure residual effects on glucose uptake or apoptosis .
- Genetic knockout : Use AMPKα1/α2-deficient cells or tissue-specific KO mice (e.g., skeletal muscle β1β2M-KO) to isolate AMPK-independent pathways .
- Transcriptomic analysis : Compare gene expression profiles (e.g., IL-6 secretion in muscle) between AMPK-active and -null systems to identify bypass mechanisms .
Q. Why does the cytotoxicity of this compound vary with carbon source availability, and how is this applied in cancer research?
- Answer: AICAR toxicity is exacerbated in glucose-dependent cells due to its disruption of NTP homeostasis, particularly in Warburg-effect-prone cancers. Key approaches include:
Q. How does this compound interact with transcription factors in yeast, and what assays validate these interactions?
- Answer: In yeast, AICAR directly binds transcription factors like Bas1p to regulate purine and phosphate metabolism. Methods to study this include:
- Chromatin immunoprecipitation (ChIP) : Assess Bas1p binding to target gene promoters (e.g., ADE4) under AICAR treatment .
- Surface plasmon resonance (SPR) : Measure binding kinetics between purified Bas1p and AICAR .
- Fluorescence anisotropy : Monitor conformational changes in Bas1p-AICAR complexes using labeled DNA probes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
